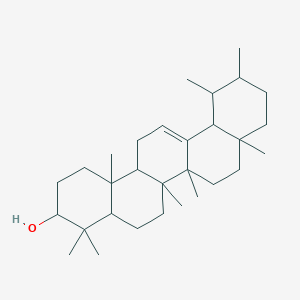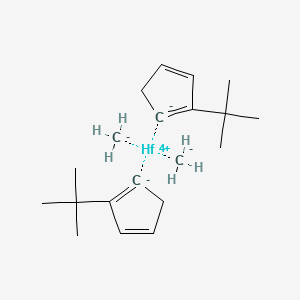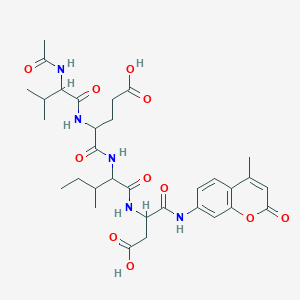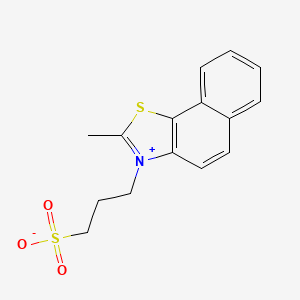
Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C15H15NO3S2. It is known for its unique structure, which includes a naphthalene ring fused to a thiazole ring, with a methyl group and a sulfopropyl group attached. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 2-methylthiazole with a naphthalene derivative under specific conditions. The reaction is carried out in the presence of a sulfonating agent to introduce the sulfopropyl group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .
Wissenschaftliche Forschungsanwendungen
Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(3-sulfonatopropyl)naphtho[2,1-d]thiazol-3-ium
- 2-Methyl-3-sulfopropyl benzothiazolium inner salt
Uniqueness
Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is unique due to its specific structural features, such as the naphthalene-thiazole fusion and the presence of both methyl and sulfopropyl groups. These features contribute to its distinctive chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
67892-65-3 |
|---|---|
Molekularformel |
C15H15NO3S2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-(2-methylbenzo[g][1,3]benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C15H15NO3S2/c1-11-16(9-4-10-21(17,18)19)14-8-7-12-5-2-3-6-13(12)15(14)20-11/h2-3,5-8H,4,9-10H2,1H3 |
InChI-Schlüssel |
ZWJQQFGRODUJID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=C(S1)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


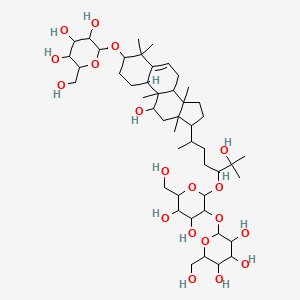
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
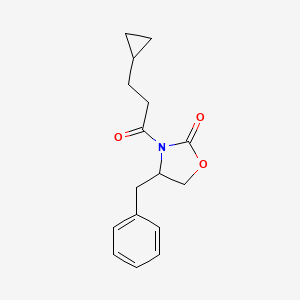
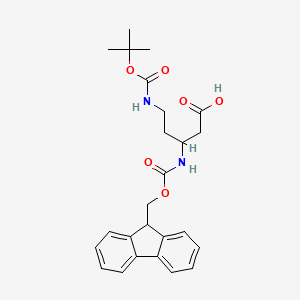


![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)
![2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B13401002.png)
![(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13401011.png)
![3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid](/img/structure/B13401013.png)
